molecular formula C20H20FN3O3S B11142874 1-(2-{4-[(4-fluorophenyl)sulfonyl]-1-piperazinyl}-2-oxoethyl)-1H-indole

1-(2-{4-[(4-fluorophenyl)sulfonyl]-1-piperazinyl}-2-oxoethyl)-1H-indole

Cat. No.: B11142874
M. Wt: 401.5 g/mol
InChI Key: JZCQLSSCJYQXOV-UHFFFAOYSA-N
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Description

1-(2-{4-[(4-fluorophenyl)sulfonyl]-1-piperazinyl}-2-oxoethyl)-1H-indole is a complex organic compound that features an indole core structure. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications

Preparation Methods

One common synthetic route involves the use of Suzuki–Miyaura coupling, a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This method is favored for its mild reaction conditions and functional group tolerance. Industrial production methods may involve optimization of reaction conditions to maximize yield and purity, as well as the use of scalable processes to ensure consistent production quality.

Chemical Reactions Analysis

1-(2-{4-[(4-fluorophenyl)sulfonyl]-1-piperazinyl}-2-oxoethyl)-1H-indole can undergo various chemical reactions, including:

Scientific Research Applications

Mechanism of Action

The mechanism of action of 1-(2-{4-[(4-fluorophenyl)sulfonyl]-1-piperazinyl}-2-oxoethyl)-1H-indole involves its interaction with specific molecular targets and pathways. The indole core can bind to various receptors and enzymes, modulating their activity. The fluorophenylsulfonyl group may enhance the compound’s binding affinity and specificity, while the piperazinyl moiety can influence its pharmacokinetic properties . These interactions can lead to the modulation of signaling pathways involved in cell proliferation, apoptosis, and immune responses.

Comparison with Similar Compounds

1-(2-{4-[(4-fluorophenyl)sulfonyl]-1-piperazinyl}-2-oxoethyl)-1H-indole can be compared with other indole derivatives and sulfonyl-containing compounds:

Properties

Molecular Formula

C20H20FN3O3S

Molecular Weight

401.5 g/mol

IUPAC Name

1-[4-(4-fluorophenyl)sulfonylpiperazin-1-yl]-2-indol-1-ylethanone

InChI

InChI=1S/C20H20FN3O3S/c21-17-5-7-18(8-6-17)28(26,27)24-13-11-22(12-14-24)20(25)15-23-10-9-16-3-1-2-4-19(16)23/h1-10H,11-15H2

InChI Key

JZCQLSSCJYQXOV-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1C(=O)CN2C=CC3=CC=CC=C32)S(=O)(=O)C4=CC=C(C=C4)F

Origin of Product

United States

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